molecular formula NiSi B084514 Nickel;silicon CAS No. 12035-57-3

Nickel;silicon

Numéro de catalogue: B084514
Numéro CAS: 12035-57-3
Poids moléculaire: 86.778 g/mol
Clé InChI: PEUPIGGLJVUNEU-UHFFFAOYSA-N
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Description

Nickel;silicon is an intermetallic compound composed of nickel and silicon. It is known for its significant role in microelectronics, particularly in the formation of low-resistance contacts in semiconductor devices. Nickel silicide is valued for its low electrical resistivity, thermal stability, and compatibility with silicon-based technologies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel silicide can be synthesized through various methods, including solid-state reactions, diffusion processes, and rapid thermal annealing. One common approach involves depositing a thin layer of nickel onto a silicon substrate, followed by annealing at high temperatures to promote the formation of nickel silicide . The transition sequence typically follows the formation of nickel-rich silicides (Ni2Si) to nickel monosilicide (NiSi) and finally to nickel disilicide (NiSi2) at higher temperatures .

Industrial Production Methods: In industrial settings, nickel silicide is often produced using magnetron sputtering, where a nickel target is bombarded with high-energy ions to deposit a thin film of nickel onto a silicon wafer. This is followed by annealing to form the desired silicide phase . Another method involves ion beam mixing, where ions are used to mix nickel and silicon at the interface, promoting silicide formation .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with chlorine gas to form nickel chloride and silicon tetrachloride .

Common Reagents and Conditions: Common reagents used in reactions with nickel silicide include halogens (e.g., chlorine), acids, and other reactive gases. These reactions typically occur at elevated temperatures to facilitate the formation of the desired products .

Major Products: The major products formed from reactions involving nickel silicide depend on the specific reagents and conditions used. For instance, reacting nickel silicide with chlorine gas produces nickel chloride and silicon tetrachloride .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS

12035-57-3

Formule moléculaire

NiSi

Poids moléculaire

86.778 g/mol

Nom IUPAC

nickel;silicon

InChI

InChI=1S/Ni.Si

Clé InChI

PEUPIGGLJVUNEU-UHFFFAOYSA-N

SMILES

[Si].[Ni]

SMILES canonique

[Si].[Ni]

Synonymes

Nickel silicide (NiSi)

Origine du produit

United States

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